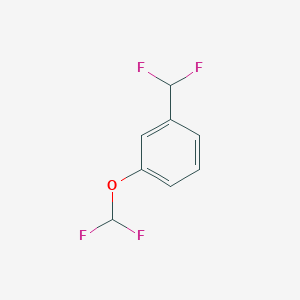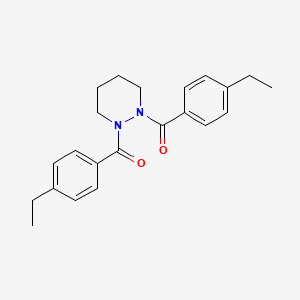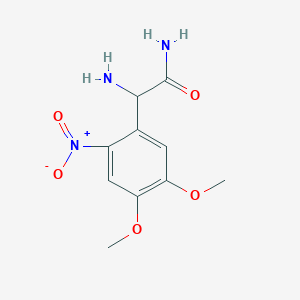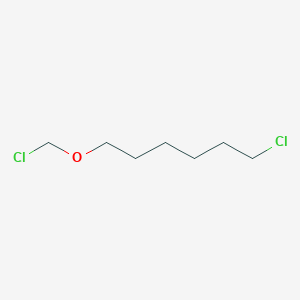
((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with the molecular formula C49H97NO5 . This compound is characterized by its unique structure, which includes a hydroxypropyl group, azanediyl linkage, and hexyldecanoate ester groups. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) involves multiple steps, starting with the preparation of the hydroxypropyl group and the hexyldecanoate ester groups. The azanediyl linkage is then introduced through a series of condensation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The final product is purified through distillation, crystallization, or chromatography techniques to meet industry standards.
化学反应分析
Types of Reactions: ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The azanediyl linkage can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: In medicine, ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Industrially, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities.
作用机制
The mechanism of action of ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
- ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate)
- 2-Phenylethanol
- p-Hydroxyphenylethanol
- 4-Hydroxybenzaldehyde
Comparison: ((3-Hydroxypropyl)azanediyl)bis(heptane-7,1-diyl) bis(2-hexyldecanoate) is unique due to its combination of hydroxypropyl, azanediyl, and hexyldecanoate groups. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to simpler compounds like 2-phenylethanol, p-hydroxyphenylethanol, and 4-hydroxybenzaldehyde. The presence of multiple functional groups allows for a broader range of chemical reactions and interactions, enhancing its utility in research and industry.
属性
分子式 |
C49H97NO5 |
|---|---|
分子量 |
780.3 g/mol |
IUPAC 名称 |
7-[7-(2-hexyldecanoyloxy)heptyl-(3-hydroxypropyl)amino]heptyl 2-hexyldecanoate |
InChI |
InChI=1S/C49H97NO5/c1-5-9-13-17-21-29-38-46(36-27-15-11-7-3)48(52)54-44-33-25-19-23-31-40-50(42-35-43-51)41-32-24-20-26-34-45-55-49(53)47(37-28-16-12-8-4)39-30-22-18-14-10-6-2/h46-47,51H,5-45H2,1-4H3 |
InChI 键 |
RTZKNXBOCNQJHW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCN(CCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)








